

GS967 Demonstrates Superior Potency in a New Wave of Sodium Channel Blockers

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Compound of Interest

Compound Name: GS967

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A comprehensive analysis of **GS967** in comparison to other novel sodium channel blockers reveals its heightened potency, particularly in the context of use-dependent block and inhibition of the late sodium current. This guide provides a detailed comparison, supported by experimental data, for researchers and professionals in drug development.

GS967, a novel sodium channel blocker, has emerged as a significantly more potent inhibitor compared to both established and other new-generation compounds. Its primary mechanism of action involves a pronounced and selective inhibition of the late sodium current (INaL), coupled with a strong use-dependent block (UDB) of the peak sodium current (INaP).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) This dual action translates to a powerful therapeutic potential for conditions characterized by sodium channel hyperactivity, such as certain cardiac arrhythmias and neurological disorders.

Comparative Potency Analysis

Experimental data, primarily from automated patch-clamp studies on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), consistently highlight the superior potency of **GS967**. The half-maximal inhibitory concentration (IC50) for UDB of INaP for **GS967** is in the nanomolar range, significantly lower than that of other sodium channel blockers.

Compound	IC50 for UDB of INaP (μM)	IC50 for Late INa Inhibition (μM)	Key Mechanistic Features
GS967 (PRAX-330)	0.07[2][4][7][8]	~0.13-0.21[3][5]	Potent and selective late INa inhibitor; strong use-dependent block; accelerates slow inactivation.[1][2][4][7][8]
Eleclazine (GS-6615)	0.6[2][4][7][8]	~0.7[9][10][11]	Selective late INa inhibitor; exhibits use-dependent block.[2][4][7]
Ranolazine	7.8 - 16[3][5]	7.5 (for R1623Q late INa)[12]	Preferential inhibitor of late INa.[12]
Lidocaine	17 - 133.5[2][3][4][5][7][8]	-	Classic sodium channel blocker; exhibits use-dependent block.
Lacosamide	158.5[2][4][7][8]	-	Enhances slow inactivation of sodium channels.[13][14][15]
Bepridil	30 (for Na currents)[1]	-	Blocks both sodium and calcium channels.[1][2][4][16][17]
PRAX-562	-	0.141 (ATX-II induced)[18]	Potent and preferential persistent INa inhibitor with significant use-dependent block.[18]

Mechanism of Action: A Deeper Dive

The enhanced potency of **GS967** is attributed to its unique interaction with the voltage-gated sodium channel. Unlike traditional blockers, **GS967** exhibits a significantly higher association rate (KON) and a moderate dissociation rate (KOFF).[2] This kinetic profile, combined with its ability to accelerate the onset of slow inactivation and impair recovery from inactivation, leads to a profound UDB.[2][4][7] This means that **GS967** is more effective at blocking sodium channels that are frequently opening and closing, a hallmark of pathological states.

The binding site of **GS967** is thought to be within the channel pore, overlapping with the local anesthetic binding site.[6] This is supported by studies showing that mutations in this region can attenuate the effects of the drug.

Experimental Protocols

The comparative data presented in this guide were primarily generated using high-throughput automated patch-clamp systems, such as the SyncroPatch 768PE and IonFlux Mercury.[2][7][8][19][20][21] These platforms allow for the rapid and precise measurement of ion channel currents from a large number of cells, providing robust and reproducible pharmacological data.

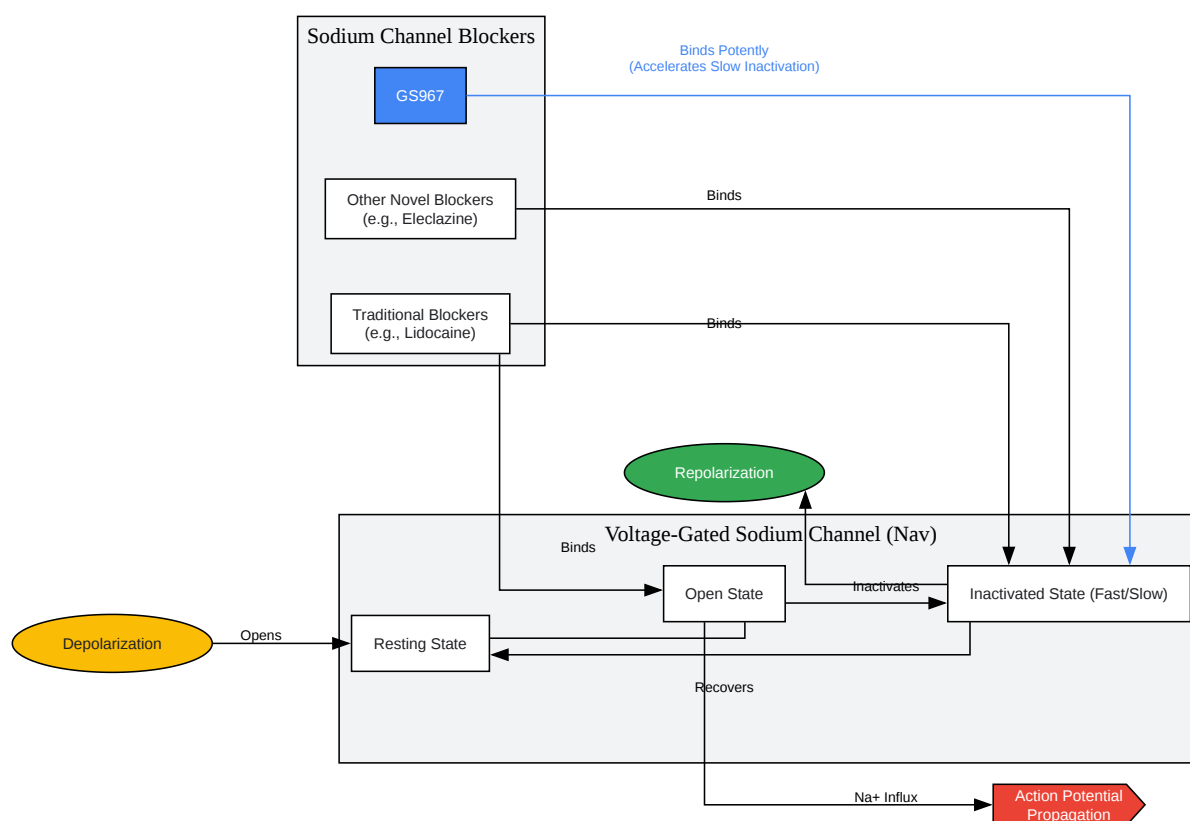
General Automated Patch-Clamp Protocol for Assessing Sodium Channel Blockers:

- **Cell Preparation:** Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or other relevant cell lines (e.g., HEK293 cells expressing specific sodium channel subtypes) are cultured and prepared for automated patch-clamp experiments. This involves enzymatic dissociation to obtain a single-cell suspension.
- **Chip Preparation and Cell Plating:** The microfluidic chips of the automated patch-clamp system are primed with the appropriate intracellular and extracellular solutions. The cell suspension is then loaded onto the chip, where individual cells are captured over micro-openings, forming giga-ohm seals.
- **Whole-Cell Configuration:** The system establishes a whole-cell patch-clamp configuration, allowing for the control of the cell's membrane potential and the recording of ion channel currents.

- Voltage Protocols: A series of voltage protocols are applied to elicit and measure different components of the sodium current.
 - Tonic Block: A low-frequency stimulation (e.g., 0.1 Hz) is used to assess the drug's effect on the channel in its resting state.
 - Use-Dependent Block: A high-frequency train of depolarizing pulses (e.g., 10 Hz) is applied to evaluate the drug's ability to block the channel in a state-dependent manner.
 - Late Sodium Current: A prolonged depolarizing step is used to measure the sustained, or late, component of the sodium current. Often, an enhancer like ATX-II is used to increase the amplitude of the late current for easier measurement.
- Compound Application: The test compounds (e.g., **GS967** and other sodium channel blockers) are perfused onto the cells at various concentrations.
- Data Acquisition and Analysis: The resulting current traces are recorded and analyzed to determine the extent of block for each compound at each concentration. IC50 values are then calculated to quantify the potency of the drugs.

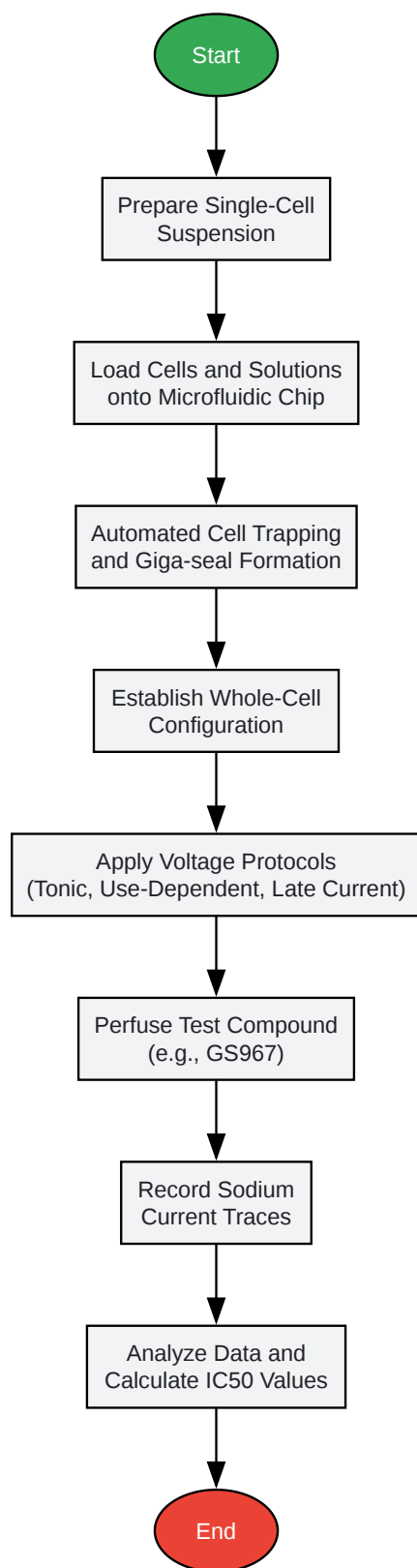
Visualizing the Molecular Interactions and Experimental Process

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway, the experimental workflow, and the logical relationship of **GS967**'s mechanism of action.



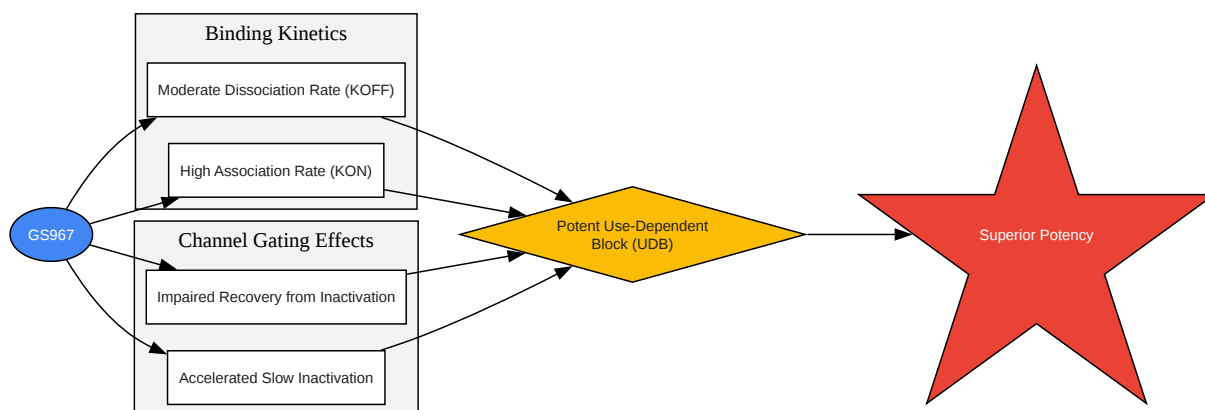
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Caption: Voltage-Gated Sodium Channel States and Drug Interaction.



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Caption: Automated Patch-Clamp Experimental Workflow.



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Caption: Mechanism of **GS967**'s Superior Potency.

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